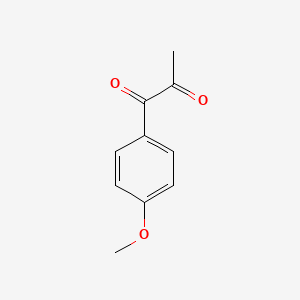![molecular formula C14H16FNO B2531155 N-[[1-(3-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide CAS No. 2361642-88-6](/img/structure/B2531155.png)
N-[[1-(3-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[1-(3-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide, commonly known as FLX475, is a novel and potent small molecule inhibitor of the CCR4 receptor. CCR4 is a chemokine receptor that is involved in the recruitment of regulatory T cells (Tregs) to sites of inflammation and cancer. Tregs play a critical role in suppressing immune responses, and their recruitment to tumors has been shown to promote tumor growth and metastasis. FLX475 has shown promising results in preclinical studies as a potential treatment for cancer and other inflammatory diseases.
Mécanisme D'action
FLX475 is a selective inhibitor of the CCR4 receptor, which is expressed on the surface of N-[[1-(3-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide. By blocking the recruitment of N-[[1-(3-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide to sites of inflammation and cancer, FLX475 promotes anti-tumor immunity and reduces inflammation.
Biochemical and Physiological Effects:
FLX475 has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to inhibiting the recruitment of N-[[1-(3-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide to tumors, FLX475 has been shown to reduce the production of cytokines and chemokines that promote inflammation. FLX475 has also been shown to reduce the expression of genes involved in tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of FLX475 is its specificity for the CCR4 receptor, which reduces the risk of off-target effects. FLX475 has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. One limitation of FLX475 is its relatively low potency compared to other CCR4 inhibitors, which may limit its effectiveness in some applications.
Orientations Futures
There are several potential future directions for research on FLX475. One area of interest is the development of combination therapies that target multiple pathways involved in tumor growth and metastasis. Another area of interest is the use of FLX475 in combination with immunotherapies such as checkpoint inhibitors, which may enhance the anti-tumor immune response. Finally, further studies are needed to determine the safety and efficacy of FLX475 in human clinical trials.
Méthodes De Synthèse
The synthesis of FLX475 involves several steps, starting with the reaction of 3-fluorophenylcyclobutane carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-[(tert-butoxycarbonyl)amino]ethanol to form the corresponding amide. The amide is then treated with propargyl bromide to form the final product, FLX475.
Applications De Recherche Scientifique
FLX475 has been the subject of several preclinical studies investigating its potential as a treatment for cancer and other inflammatory diseases. In one study, FLX475 was shown to inhibit the recruitment of N-[[1-(3-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide to tumors in a mouse model of melanoma, resulting in increased tumor infiltration by effector T cells and improved anti-tumor immunity. In another study, FLX475 was shown to inhibit the growth and metastasis of breast cancer cells in a mouse model.
Propriétés
IUPAC Name |
N-[[1-(3-fluorophenyl)cyclobutyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c1-2-13(17)16-10-14(7-4-8-14)11-5-3-6-12(15)9-11/h2-3,5-6,9H,1,4,7-8,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKFFEIMWVFXFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1(CCC1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(3-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenoxy)acetate](/img/structure/B2531074.png)
![2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2531076.png)
![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2531077.png)
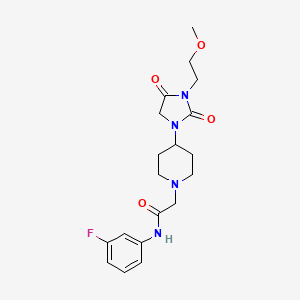


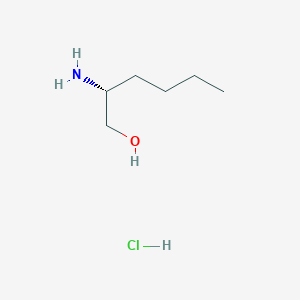
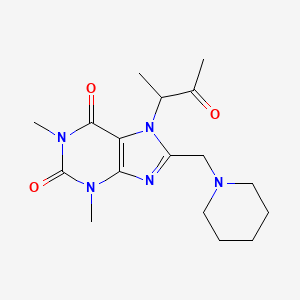
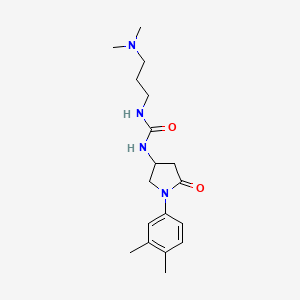


![2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B2531093.png)
